molecular formula C4H4INO B6214162 4-iodo-5-methyl-1,3-oxazole CAS No. 2731015-06-6

4-iodo-5-methyl-1,3-oxazole

Cat. No.: B6214162
CAS No.: 2731015-06-6
M. Wt: 209
InChI Key:
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Description

4-Iodo-5-methyl-1,3-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. The presence of iodine and a methyl group at specific positions on the oxazole ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,3-oxazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. Another method involves the cyclization of appropriate precursors, such as 4-iodo-2-methyl-2-nitroethanol, in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness, employing readily available starting materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups replacing the iodine atom. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Iodo-5-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-iodo-5-methyl-1,3-oxazole exerts its effects depends on the specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-oxazole: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Bromo-5-methyl-1,3-oxazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-5-methyl-1,3-oxazole:

Uniqueness

4-Iodo-5-methyl-1,3-oxazole is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where iodine’s properties are advantageous.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-5-methyl-1,3-oxazole involves the introduction of an iodine atom onto a 5-methyl-1,3-oxazole ring.", "Starting Materials": [ "5-methyl-1,3-oxazole", "iodine", "potassium hydroxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1,3-oxazole in acetic acid and add potassium hydroxide. Heat the mixture to reflux for 2 hours.", "Step 2: Add iodine to the reaction mixture and continue heating for an additional 2 hours.", "Step 3: Cool the reaction mixture and add hydrogen peroxide dropwise. Stir the mixture for 30 minutes.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 5: Extract the product with diethyl ether and wash with water.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, 4-iodo-5-methyl-1,3-oxazole." ] }

CAS No.

2731015-06-6

Molecular Formula

C4H4INO

Molecular Weight

209

Purity

95

Origin of Product

United States

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